molecular formula C6H6ClN3O2 B3023225 3-chloro-N-methyl-5-nitropyridin-2-amine CAS No. 813424-10-1

3-chloro-N-methyl-5-nitropyridin-2-amine

Cat. No. B3023225
M. Wt: 187.58 g/mol
InChI Key: PCASSQBOCYLSTM-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-methyl-5-nitropyridin-2-amine is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the characteristics of 3-chloro-N-methyl-5-nitropyridin-2-amine.

Synthesis Analysis

The synthesis of related nitropyridine compounds often involves multiple steps, including substitution, oxidation, nitration, and ammoniation processes. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves these steps and the structure is confirmed by various spectroscopic methods . Similarly, the synthesis of 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine is achieved through a condensation reaction, yielding a high total yield of 92.3% . These methods suggest that the synthesis of 3-chloro-N-methyl-5-nitropyridin-2-amine could also be performed through analogous reactions, ensuring the introduction of the nitro, chloro, and methyl groups at the appropriate positions on the pyridine ring.

Molecular Structure Analysis

X-ray crystallography, IR, NMR, and electronic spectroscopy are common techniques used to analyze the molecular structure of nitropyridine compounds. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was studied using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Theoretical calculations, such as density functional theory (DFT), are also employed to predict optimized molecular structures, vibrational wavenumbers, and NMR chemical shifts, as seen in the study of 2-chloro-4-nitropyridine and related compounds . These analyses can be applied to determine the molecular structure of 3-chloro-N-methyl-5-nitropyridin-2-amine and to predict its reactivity and stability.

Chemical Reactions Analysis

The reactivity of nitropyridine compounds is often studied through their interactions with various reagents. For instance, the nitrosation of secondary amines with nitropyridazinones under mild conditions yields corresponding N-nitramines . The kinetics of nitrosation reactions of methylaminopyridines in perchloric acid have been investigated, showing first-order kinetics in both the amine and nitrous acid . These studies provide insights into the potential chemical reactions that 3-chloro-N-methyl-5-nitropyridin-2-amine might undergo, such as nitrosation or interaction with other electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine compounds are characterized by their spectroscopic features and reactivity profiles. The absorption and fluorescence maxima of these compounds are influenced by their molecular structure and solvent effects . The electronic properties, such as HOMO-LUMO energies and global descriptors, are indicative of their reactivity, and hyperpolarizability values suggest their potential application in nonlinear optics . The physical and chemical properties of 3-chloro-N-methyl-5-nitropyridin-2-amine can be inferred from these studies, suggesting that it may exhibit similar spectroscopic characteristics and reactivity.

Scientific Research Applications

Chemical Reactions and Kinetics

3-chloro-N-methyl-5-nitropyridin-2-amine is involved in various nucleophilic displacement reactions, particularly with anilines and similar compounds. For instance, Brewis et al. (1974) studied the kinetics of reactions between substituted α-halogenopyridines and anilines, emphasizing the role of basic catalysts and the mechanism of nucleophilic aromatic substitution (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Chemical Synthesis

In the field of organic synthesis, this chemical plays a role in the formation of various compounds. Rakhit et al. (1979) reported the unexpected formation of aminals from amines via Pummerer rearrangement, involving 2-amino-3-nitropyridine (Rakhit, Georges, & Bagli, 1979). Additionally, Gruber (1953) explored the malonations of substituted nitropyridines, starting with compounds like 2-chloro-5-nitropyridine (Gruber, 1953).

Kinetic Studies

Hamed (1997) conducted kinetic studies on the reaction of 2-chloro-3-nitro and 2-chloro-5-nitropyridines with piperidine and morpholine, revealing insights into the steric and electronic effects influencing these reactions (Hamed, 1997).

Pharmaceutical Applications

Wydra et al. (2021) described the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, highlighting its potential as an inhibitor for certain kinases, which could have implications in pharmaceutical research (Wydra, Gerstenecker, Schollmeyer, Andreev, Dimitrov, Serafim, Laufer, & Gehringer, 2021).

Vicarious Nucleophilic Substitution

Bakke and Svensen (2001) studied the selective vicarious nucleophilic amination of 3-nitropyridines, providing a general method for the preparation of substituted 2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).

Fluorescent Probe Development

Singh et al. (2020) developed 2-aminoethylpyridine-based fluorescent compounds for detecting metal ions, utilizing N-(2-aminoethyl)-5-nitropyridin-2-amine, demonstrating the chemical's utility in sensor technology (Singh, Thakur, Raj, & Pandey, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-N-methyl-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCASSQBOCYLSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630662
Record name 3-Chloro-N-methyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-methyl-5-nitropyridin-2-amine

CAS RN

813424-10-1
Record name 3-Chloro-N-methyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Samir, C Kamlesh, M Santanu, S Rajiv… - Research Journal of …, 2011 - isca.me
Ether cleavage reaction is widely used in organic synthesis particularly in the field of natural products and in the synthesis of polyfuctional molecules1-4. Demethylation of aryl methyl …
Number of citations: 4 isca.me

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